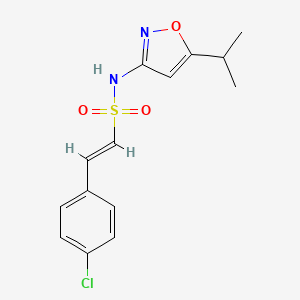
(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C14H15ClN2O3S and its molecular weight is 326.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide is a compound that falls within the category of ethenesulfonamide derivatives, known for their diverse biological activities, particularly in oncology and inflammation modulation. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Ethenesulfonamide Derivatives
Ethenesulfonamide derivatives have garnered attention due to their potential as anticancer agents and anti-inflammatory compounds . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways related to tumor growth .
-
Anticancer Activity
- Inhibition of Cell Proliferation : Studies have shown that (E)-N-Aryl-2-ethene-sulfonamide derivatives effectively inhibit cancer cell growth. The mechanism involves disruption of key signaling pathways essential for tumor survival and proliferation .
- Quantitative Structure-Activity Relationship (QSAR) Analysis : A QSAR study highlighted significant correlations between structural features and anticancer efficacy, emphasizing the importance of electronic and steric factors in biological performance . The model demonstrated high predictive power (R² = 0.81), indicating that electronic descriptors like EHOMO and steric descriptors significantly influence anticancer activity.
- Anti-inflammatory Properties
Study 1: Anticancer Efficacy
A study focusing on a series of ethenesulfonamide derivatives demonstrated their ability to inhibit the growth of several cancer cell lines. The results indicated that modifications in the phenyl ring's substituents could enhance selectivity towards specific cancer types .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.0 |
| Compound B | HeLa (Cervical) | 10.5 |
| Compound C | A549 (Lung) | 12.0 |
Study 2: Neuroprotective Effects
In a model studying Parkinson's disease, a derivative similar to this compound was found to significantly reduce glial activation and improve behavioral deficits in MPTP-intoxicated mice. The mechanism involved inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific modifications to the compound's structure can significantly affect its biological activity:
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10(2)13-9-14(16-20-13)17-21(18,19)8-7-11-3-5-12(15)6-4-11/h3-10H,1-2H3,(H,16,17)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVEDYBVDTADE-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NO1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














